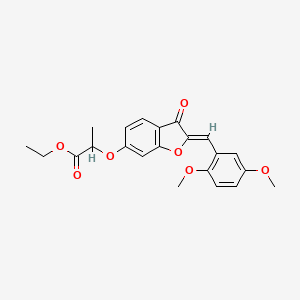

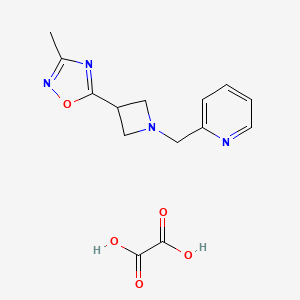

(Z)-ethyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of a Schiff base . Schiff bases are typically synthesized by condensation reaction of an aldehyde or ketone with an amine .

Synthesis Analysis

A similar compound, a Schiff base named 2-[(E)-(2,5-dimethoxybenzylidene) amino]-4-methylphenol (DMPC), was synthesized by condensation reaction of 2,5-dimethoxybenzaldehyde with 2-amino-4-methylphenol at 35 °C .Molecular Structure Analysis

The synthesized compound DMPC was characterized using spectroscopic techniques such as FT-IR, NMR, UV/visible and ESI–MS . The X-ray diffraction (XRD) data revealed that DMPC crystallized out in a monoclinic crystal system with space group of C2/c and Z = 8-unit cell .Chemical Reactions Analysis

The corrosion inhibition performance of the Schiff base DMPC on mild steel in 1.0 M HCl was evaluated using potentiodynamic polarization (PDP), electrochemical impedance spectroscopy (EIS), surface analysis and computational studies .Physical And Chemical Properties Analysis

The compound DMPC was found to have a high inhibition efficiency, obtained from PDP and EIS at the optimum inhibitor concentration, of 96.56% and 97.02%, respectively .科学的研究の応用

Fluorogenic Dyes for Lipid Droplets of Living Cells

Compounds with a 2,5-dimethoxybenzylidene fragment have been used as selective fluorogenic dyes for lipid droplets of living cells . These compounds label lipid droplets due to structural fragments responsible for the appearance of fluorescence in a lipophilic environment . This application is significant as lipid droplets play a crucial role in energy homeostasis and lipotoxicity and oxidative stress prevention .

Antioxidant Activity

Benzamide compounds synthesized from 2,3-dimethoxybenzoic acid have shown effective total antioxidant, free radical scavenging, and metal chelating activity . This suggests that the compound , which contains a 2,5-dimethoxybenzylidene fragment, may also exhibit similar antioxidant properties.

Antibacterial Activity

The same benzamide compounds have also demonstrated in vitro antibacterial activity against several types of bacteria . This indicates a potential application of the compound in the development of new antibacterial agents.

Fluorescence Microscopy

The compound’s potential fluorescence properties could make it useful in fluorescence microscopy, a key method for biological research . Fluorogenic labels, which acquire fluorescence when bound to the target object, are more selective and photostable than classical compounds with permanent fluorescence .

Cellular Labeling

The compound could be used for cellular labeling, particularly for visualizing lipid droplets in cells . This could be valuable in research related to cellular structures and functions.

Drug Discovery

Given the wide range of biological activities demonstrated by similar compounds, the compound could potentially be used in drug discovery . Its potential antioxidant and antibacterial properties, in particular, could be of interest in the development of new therapeutic agents.

作用機序

特性

IUPAC Name |

ethyl 2-[[(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O7/c1-5-27-22(24)13(2)28-16-6-8-17-19(12-16)29-20(21(17)23)11-14-10-15(25-3)7-9-18(14)26-4/h6-13H,5H2,1-4H3/b20-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDKAFYPVIHQORB-JAIQZWGSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC(=C3)OC)OC)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC(=C3)OC)OC)/O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-ethyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

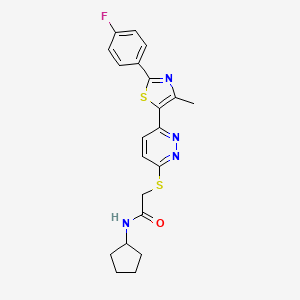

![2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2639332.png)

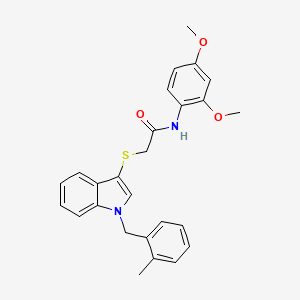

![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2639335.png)

![(Z)-3-(dimethylamino)-1-[1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2-propen-1-one](/img/structure/B2639339.png)

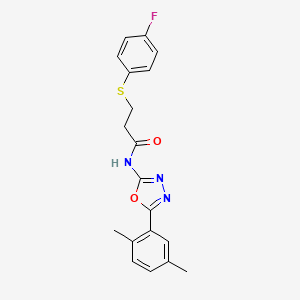

![N-(4-(1H-tetrazol-1-yl)phenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2639352.png)